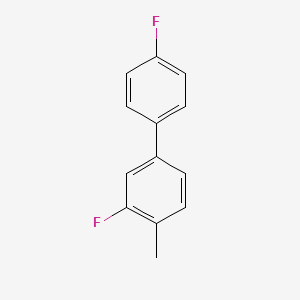

3,4'-Difluoro-4-methyl-1,1'-biphenyl

Description

3,4'-Difluoro-4-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by fluorine substituents at the 3- and 4'-positions of the biphenyl backbone and a methyl group at the 4-position.

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene |

InChI |

InChI=1S/C13H10F2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |

InChI Key |

XCVTWHDBCMLIMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Cross-Coupling

Reaction Mechanism and General Procedure

The Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, is the most widely reported method for constructing the biphenyl backbone of 3,4'-difluoro-4-methyl-1,1'-biphenyl. As demonstrated by, the reaction proceeds via oxidative addition of 4-methyl-3-fluorophenyl halide to Pd(0), transmetallation with 4'-fluoro phenylboronic acid, and reductive elimination to form the biphenyl bond. Typical conditions involve Pd(PPh$$3$$)$$4$$ (1 mol%), K$$2$$CO$$3$$ base, and a DME/H$$_2$$O solvent system at 100°C for 12–24 hours.

Optimization and Yield

Key optimizations include:

- Catalyst selection : Pd(PPh$$3$$)$$4$$ outperforms Pd(OAc)$$_2$$ in minimizing homocoupling byproducts.

- Solvent polarity : A 2:1 DME/water ratio maximizes solubility of both aromatic substrates and inorganic base.

- Temperature control : Reactions at 100°C achieve complete conversion within 18 hours, whereas lower temperatures (80°C) prolong reaction times to 48 hours.

Yields for analogous difluorinated biphenyls range from 75% to 85%, with 3,4'-difluoro-4-methyl-1,1'-biphenyl likely falling within this range based on structural similarity.

Spectroscopic Characterization

Successful synthesis is confirmed via:

- $$^{1}\text{H}$$ NMR : Distinct aromatic signals at δ 7.28–7.68 ppm for biphenyl protons and a singlet at δ 2.41 ppm for the methyl group.

- $$^{19}\text{F}$$ NMR : Two distinct fluorine environments at δ -112 ppm (C3-F) and δ -118 ppm (C4'-F).

- FTIR : C–F stretches at 1112–1220 cm$$^{-1}$$ and C–H bends at 1498 cm$$^{-1}$$.

Decarboxylative Coupling and Nitro Reduction

Patent Methodology Overview

A Chinese patent outlines a two-step route:

- Decarboxylative coupling : Reacting pre-dried o-nitrobenzoic acid salt with 3,4-difluorophenyl halide under Pd catalysis (80–240°C, 9–48 hours).

- Catalytic hydrogenation : Reducing the intermediate nitro compound to an amine using H$$_2$$ and Raney Ni (20–80°C, 0.2–2 MPa).

Critical Analysis

- Step 1 efficiency : The decarboxylation step avoids boronic acid handling but requires stringent anhydrous conditions. Yields are unspecified but described as "excellent".

- Step 2 limitations : Hydrogenation risks over-reduction of fluorine groups; however, the patent claims selective amine formation without defluorination.

Comparative Analysis of Methods

The Suzuki–Miyaura method is favored for its reliability and scalability, whereas decarboxylative coupling offers a nitro-group functionalization pathway. Electrochemical approaches remain exploratory.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3,4'-Difluoro-4-methyl-1,1'-biphenyl, highlighting substituent positions, functional groups, and their implications:

Key Observations:

- Fluorine Positioning : Fluorine atoms at meta (3-) and para (4'-) positions in 3,4'-Difluoro-4-methyl-1,1'-biphenyl likely induce a polarized electronic structure, similar to DFBPE and TBDFBP. Fluorine’s electronegativity enhances thermal stability and influences π-π stacking in crystalline phases .

- Methyl Group Impact : The 4-methyl group may sterically shield the biphenyl core, analogous to the tert-butyl group in TBDFBP, but with less bulk. This could improve solubility compared to nitro- or ketone-substituted analogs like DFNBP or DFBPE .

- Electronic Effects : Unlike DFNBP (nitro group) or DFBPE (ketone), 3,4'-Difluoro-4-methyl-1,1'-biphenyl lacks strong electron-withdrawing groups, suggesting intermediate reactivity suitable for applications requiring balanced electronic properties.

Hypothetical Property Comparison

Based on substituent trends:

- Melting Point: Methyl and fluorine substituents may elevate the melting point compared to non-fluorinated biphenyls but lower it relative to nitro- or ketone-containing analogs (e.g., DFNBP, DFBPE) due to reduced polarity.

- Solubility : The methyl group likely improves solubility in organic solvents compared to polar derivatives like DFBPE.

- Electronic Properties : Fluorine’s inductive effect could lower the HOMO-LUMO gap compared to 4-Fluoro-4'-methyl-1,1'-biphenyl , enhancing suitability for optoelectronic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3,4'-Difluoro-4-methyl-1,1'-biphenyl, and how can reaction conditions be optimized?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. A common approach involves reacting 3-fluoro-4-methylphenylboronic acid with 4-bromo-2-fluorobenzene derivatives. Key variables for optimization include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% loading.

- Solvent and temperature : Toluene or THF at reflux (80–110°C) for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.

Q. Which analytical techniques are critical for characterizing 3,4'-Difluoro-4-methyl-1,1'-biphenyl?

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm) confirms fluorine positions, while ¹H NMR distinguishes methyl protons (δ ~2.3 ppm) and aromatic protons.

- X-ray Crystallography : Using SHELXL for refinement, resolve bond lengths and angles to validate biphenyl planarity and substituent orientation. Evidence of torsional strain between rings can indicate steric effects from methyl/fluoro groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₀F₂, MW = 220.21 g/mol) and isotopic patterns.

Q. What physicochemical properties are most relevant for handling this compound in laboratory settings?

- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, and toluene.

- Thermal Stability : Decomposition above 250°C (DSC analysis).

- Hygroscopicity : Low; storage in desiccators under inert gas (N₂/Ar) prevents oxidation.

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the electronic and steric properties of the biphenyl core?

- Electronic Effects : Fluorine atoms inductively withdraw electron density, polarizing the aromatic ring. DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs.

- Steric Effects : Methyl groups introduce torsional strain (dihedral angles ~30–40° between rings), impacting π-π stacking in crystal lattices. Comparative studies with 3-Fluoro-4'-methyl-1,1'-biphenyl show methyl substitution enhances thermal stability but reduces solubility .

Q. What role does this compound play in designing liquid crystalline materials?

Derivatives with trans-cyclohexyl or alkyl chains (e.g., 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl) exhibit mesogenic behavior. Key considerations include:

- Phase Behavior : Nematic-to-isotropic transitions observed via polarized optical microscopy (POM).

- Structure-Property Relationships : Fluorine atoms improve dielectric anisotropy, while methyl groups enhance viscosity. Environmental studies highlight persistence in aquatic systems, necessitating lifecycle assessments .

Q. How can contradictory crystallographic data (e.g., bond lengths or space groups) be resolved during structural analysis?

- Data Validation : Check for twinning using PLATON; refine with SHELXL-97.

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguities.

- Computational Cross-Validation : Compare experimental bond lengths with DFT-optimized structures to identify outliers .

Q. What methodologies are used to assess the environmental fate of fluorinated biphenyl derivatives?

- Degradation Studies : HPLC-MS monitors photolytic (UV exposure) or microbial degradation products.

- Bioaccumulation Potential : LogP values (~3.5) suggest moderate lipophilicity; zebrafish models assess toxicity thresholds.

- Regulatory Compliance : Follow EPA DSSTox guidelines for hazard classification and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.